Lipophilicity Comparison: Ethyl Ester vs. Free Acid Form Determines Membrane Permeation Potential
The ethyl ester group of the target compound increases computed logP by approximately 1.2–1.5 log units relative to the free acid 3‑amino‑3‑ureidobutanoic acid, enhancing predicted passive membrane permeability. While direct experimental logP values are not publicly available for either compound, the class-level trend for β‑amino acid esters is well established [1]. The free acid exists predominantly as a zwitterion at physiological pH, limiting its ability to cross lipid bilayers without active transport; the ester temporarily masks the carboxylate, enabling passive diffusion and acting as a potential prodrug that can be hydrolysed intracellularly. This differentiation is critical when selecting a probe for cell‑based or in‑vivo CNS assays, where the free acid would require facilitated uptake.
| Evidence Dimension | Computed partition coefficient (clogP) as proxy for membrane permeability |
|---|---|
| Target Compound Data | clogP ≈ –0.5 to 0.2 (ethyl ester; calculated range depending on algorithm) |
| Comparator Or Baseline | 3‑Amino‑3‑ureidobutanoic acid (free acid): clogP ≈ –1.7 to –1.2 |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.5 units |
| Conditions | Calculated using XLogP3 (PubChem) and ChemAxon methods; physiological pH 7.4 |
Why This Matters
A >1‑log‑unit lipophilicity difference dictates whether a compound can passively enter CNS compartments, directly impacting assay design and procurement choice.
- [1] PubChem Compound Summary for CID 52411, Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate (XLogP3 = 0.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/52411 View Source
